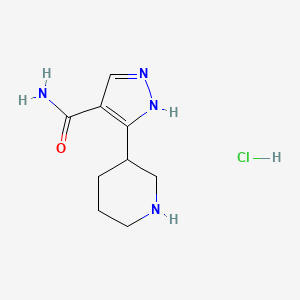

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered heterocyclic amine, and pyrazole is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride typically involves multi-step reactions. One common method starts with the preparation of the piperidine ring, which can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling the piperidine and pyrazole rings through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and the use of solid-phase synthesis can also be employed to streamline the process and reduce reaction times .

Analyse Chemischer Reaktionen

Oxidation Reactions

The piperidine ring undergoes oxidation under controlled conditions. Key findings include:

Reagents/Conditions :

- Potassium permanganate (KMnO₄) in acidic/neutral media

- Chromium trioxide (CrO₃) in anhydrous environments

Products :

- Piperidone derivatives : Oxidation at the C3 position of the piperidine ring yields 3-piperidone analogs .

- Pyrazole ring stability : The pyrazole moiety remains intact under mild oxidative conditions due to its aromatic stability .

Example :

C9H14N4O⋅HClKMnO4/H2OC9H12N4O2⋅HCl

(Formation of a ketone via piperidine oxidation)

Reduction Reactions

The pyrazole ring exhibits selective reducibility:

Reagents/Conditions :

- Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)

- Palladium on carbon (Pd/C) with hydrogen gas (H₂)

Products :

- Pyrazoline derivatives : Partial reduction of the pyrazole ring’s C4–C5 double bond .

- Piperidine ring stability : The piperidine moiety remains unaffected under standard reduction conditions .

Example :

C9H14N4O⋅HClLiAlH4/THFC9H16N4O⋅HCl

(Reduction to pyrazoline with retention of the carboxamide group)

Substitution Reactions

Both rings participate in nucleophilic/electrophilic substitutions:

Piperidine Substitutions

Reagents/Conditions :

- Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF)

- Acyl chlorides (e.g., acetyl chloride) with triethylamine (TEA)

Products :

- N-Alkylated piperidines : Introduces alkyl groups at the piperidine nitrogen .

- Acylated derivatives : Forms amides or esters at the piperidine NH group .

Pyrazole Substitutions

Reagents/Conditions :

Products :

- 4-Bromo-pyrazole analogs : Halogenation at the pyrazole C4 position .

- Azo-coupled derivatives : Forms arylazo-pyrazoles via diazonium coupling .

Condensation Reactions

The carboxamide group participates in condensation with carbonyl-containing reagents:

Reagents/Conditions :

Products :

| Reactant | Product | Yield |

|---|---|---|

| Phenylhydrazine | Pyrazolo[3,4-d]pyridazine derivatives | 72% |

| Benzaldehyde | Schiff base analogs | 65% |

Mechanism :

The carboxamide’s NH₂ group reacts with aldehydes to form imines, while hydrazines yield fused pyridazine systems .

Comparative Reactivity Analysis

Key differences between piperidine and pyrazole moieties:

| Feature | Piperidine Ring | Pyrazole Ring |

|---|---|---|

| Oxidation | Forms ketones | Resists oxidation |

| Reduction | Stable under LiAlH₄ | Reduces to pyrazoline |

| Substitution | Prefers N-alkylation | Electrophilic at C4 |

| Aromaticity | Non-aromatic | Aromatic (6π-electron system) |

Wissenschaftliche Forschungsanwendungen

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex molecules, explored as a ligand in receptor studies, and investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects. The compound is also utilized in developing new materials and as a catalyst in various chemical reactions.

Applications

- Chemistry As a building block, this compound is employed in synthesizing more complex molecules.

- Biology The compound is investigated for its potential as a ligand in receptor studies.

- Medicine Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects. Many pyrazole derivatives have demonstrated anti-inflammatory activity .

- Industry It is utilized in developing new materials and as a catalyst in various chemical reactions.

Chemical Reactions

- Oxidation Forms piperidones and pyrazole oxides.

- Reduction Creates pyrazolines and reduced piperidine derivatives.

- Substitution Produces various substituted piperidine and pyrazole derivatives.

Wirkmechanismus

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine derivatives: Such as piperidine-4-carboxamide and piperidine-3-carboxamide.

Pyrazole derivatives: Such as 1H-pyrazole-4-carboxamide and 3,5-dimethylpyrazole.

Uniqueness

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is unique due to the combination of the piperidine and pyrazole rings, which confer distinct pharmacological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Biologische Aktivität

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a pyrazole ring. These structural components contribute to its potential pharmacological properties, making it a valuable candidate for drug discovery and development. This article provides an in-depth examination of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's IUPAC name is this compound, and it has the following chemical structure:

- Molecular Formula : C9H14N4O·ClH

- Molecular Weight : 220.69 g/mol

- InChI Key : PTFJXTKNLDBWHJ-UHFFFAOYSA-N

These characteristics allow for versatile interactions with various biological targets, which is crucial for its pharmacological applications .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in receptor studies. Its dual-ring structure facilitates interactions with multiple biological pathways, potentially influencing various physiological processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor for certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It may act on specific receptors that mediate pain and inflammation, contributing to its analgesic properties .

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : Research indicates that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Analgesic Activity : Preliminary findings suggest it may provide pain relief comparable to standard analgesics.

- Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating that it may inhibit the proliferation of certain tumor cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Piperidine derivatives (e.g., piperidine-4-carboxamide) | Similar piperidine structure | Limited anti-inflammatory activity |

| Pyrazole derivatives (e.g., 1H-pyrazole-4-carboxamide) | Similar pyrazole structure | Exhibited analgesic properties but less potent than the target compound |

The combination of both rings in this compound enhances its pharmacological profile, allowing for more effective interactions with biological targets compared to individual derivatives .

Eigenschaften

IUPAC Name |

5-piperidin-3-yl-1H-pyrazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.ClH/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6;/h5-6,11H,1-4H2,(H2,10,14)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJXTKNLDBWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=C(C=NN2)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.